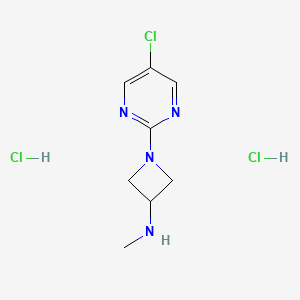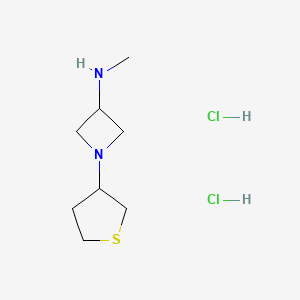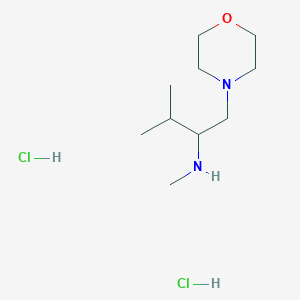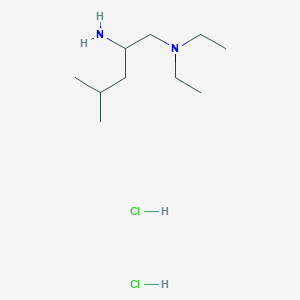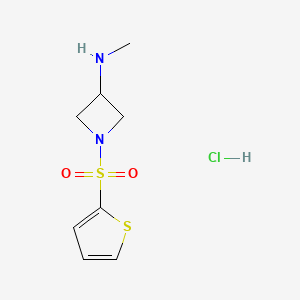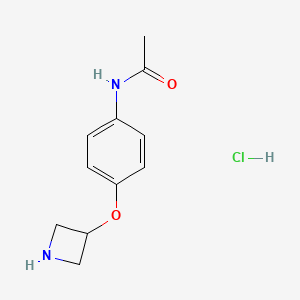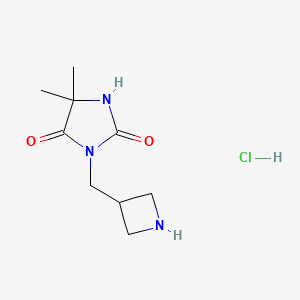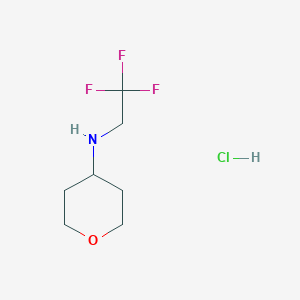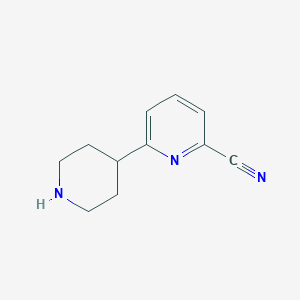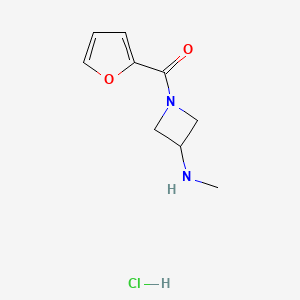
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanon-Hydrochlorid
Übersicht
Beschreibung
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furanderivate, einschließlich Furan-2-yl-Verbindungen, sind für ihre starke antibakterielle Wirkung bekannt. Sie sind besonders wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Die Einbindung des Furan-Kerns in die Struktur der Verbindung ist eine Schlüsselsynthese-Strategie bei der Entwicklung neuer Antibiotika, die zur Bekämpfung von mikrobieller Resistenz beitragen kann .
Antikrebs-Potenzial
Die Forschung hat gezeigt, dass Furanderivate eine bedeutende Rolle bei der Behandlung von Krebs spielen können. So haben Studien zu neuartigen Chalkonen mit Furan-2-yl-Gruppen zytotoxische Wirkungen gegen Lungenkarzinom-Zelllinien (A549) gezeigt. Diese Ergebnisse deuten darauf hin, dass Furan-haltige Verbindungen wie Furan-2-yl(3-(methylamino)azetidin-1-yl)methanon-Hydrochlorid weiter auf ihr Potenzial für Antikrebsanwendungen untersucht werden könnten .
Pharmakologische Eigenschaften
Der Furan-Ring ist mit einer breiten Palette pharmakologischer Vorteile verbunden. Verbindungen, die Furan enthalten, wurden aufgrund ihrer vielfältigen biologischen und pharmakologischen Eigenschaften als Medikamente in verschiedenen Krankheitsbereichen eingesetzt. Dazu gehören antiulzeröse, diuretische, muskelrelaxierende, antiprotozoale, antivirale, entzündungshemmende, analgetische, antidepressive, anxiolytische, antiparkinsonistische, antiglaukomatöse, antihypertensive, Anti-Aging- und Antikrebsaktivitäten .
Arzneimittelentwicklung und -synthese
Furanderivate sind im Bereich der pharmazeutischen Chemie für die Arzneimittelentwicklung und -synthese von entscheidender Bedeutung. Die strukturelle Vielseitigkeit von Furan-Verbindungen ermöglicht eine Vielzahl von Synthesewegen und Strukturreaktionen, wodurch ein breites Spektrum an Möglichkeiten zur Entwicklung wirksamer und sicherer pharmazeutischer Wirkstoffe geschaffen wird .
Antibiotikaresistenz
Das anhaltende Problem der Antibiotikaresistenz ist ein globales Problem. Furanderivate bieten aufgrund ihrer strukturellen Komplexität und Reaktivität einen vielversprechenden Weg zur Entwicklung neuer antimikrobieller Verbindungen mit unterschiedlichen Wirkmechanismen, was für die Behandlung von multiresistenten Infektionen unerlässlich ist .
Molekularmechanistische Untersuchungen
Furan-2-yl-Verbindungen waren Gegenstand molekularmechanistischer Untersuchungen, um ihre Aktivität gegen verschiedene Krankheiten zu verstehen. So wurden beispielsweise Moleküldocking-Studien und verschiedene molekulare Techniken eingesetzt, um die Aktivität und Wirkung von Furan-haltigen Chalkonen auf die Apoptose von Krebszelllinien zu untersuchen .
Wirkmechanismus
Target of Action
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a derivative of furan, which has been found to have significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They are employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the antibacterial activity of furan derivatives , it can be inferred that the compound likely leads to the inhibition of bacterial growth and proliferation.
Biochemische Analyse
Biochemical Properties
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of understanding its metabolic profile for drug development .
Transport and Distribution
The transport and distribution of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic potential .
Subcellular Localization
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its biochemical interactions and therapeutic effects .
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


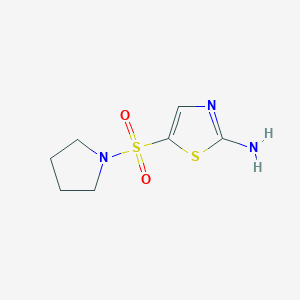
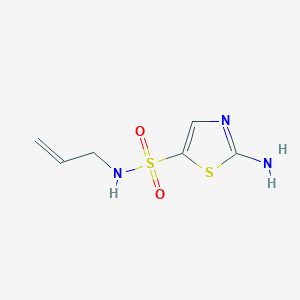
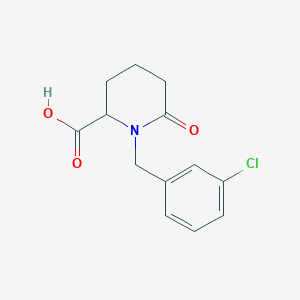
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
